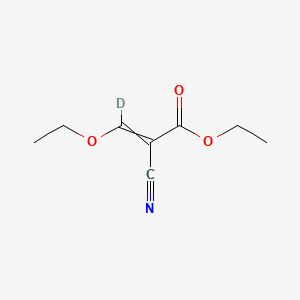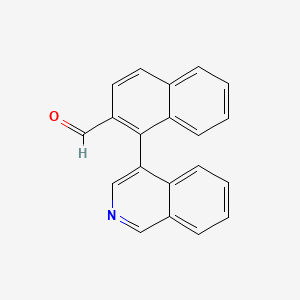
1-(Isoquinolin-4-yl)-2-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isoquinolin-4-yl)-2-naphthaldehyde is an organic compound that features a unique structure combining an isoquinoline moiety with a naphthaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-4-yl)-2-naphthaldehyde can be synthesized through several methods. One common approach involves the condensation of isoquinoline derivatives with naphthaldehyde under specific conditions. For instance, the Bischler-Napieralski synthesis is a well-known method for preparing isoquinoline derivatives, which can then be further reacted with naphthaldehyde to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Isoquinolin-4-yl)-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the isoquinoline or naphthaldehyde rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(Isoquinolin-4-yl)-2-naphthaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Isoquinolin-4-yl)-2-naphthaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 4’-(Isoquinolin-5-yl)-2,2’:6’,2’'-terpyridine
- 1-(Isoquinolin-4-yl)methanamine
- Isoquinoline phenyl derivatives
Comparison: 1-(Isoquinolin-4-yl)-2-naphthaldehyde is unique due to its combined isoquinoline and naphthaldehyde structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C20H13NO |
|---|---|
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
1-isoquinolin-4-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C20H13NO/c22-13-16-10-9-14-5-1-4-8-18(14)20(16)19-12-21-11-15-6-2-3-7-17(15)19/h1-13H |
Clave InChI |
PFGBAKILHIUJHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=CN=CC4=CC=CC=C43)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


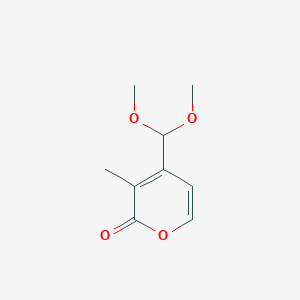
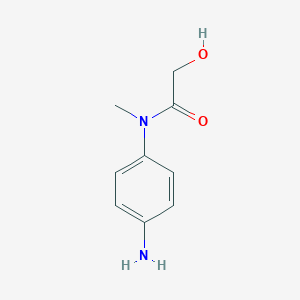
![2,2'-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12534149.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)
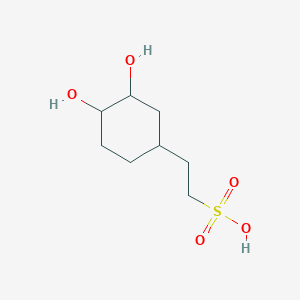

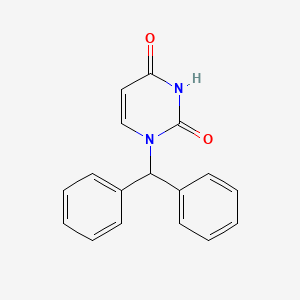
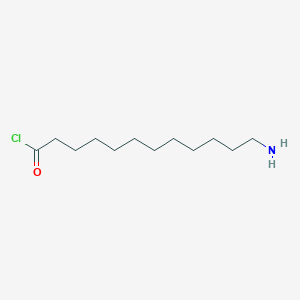
![Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12534185.png)


